N-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide
Description
N-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide is a compound that belongs to the class of pyrazole derivatives
Properties
Molecular Formula |
C11H14N6O3 |
|---|---|
Molecular Weight |
278.27 g/mol |
IUPAC Name |
N-(1,3-dimethylpyrazol-4-yl)-2,5-dimethyl-4-nitropyrazole-3-carboxamide |
InChI |
InChI=1S/C11H14N6O3/c1-6-8(5-15(3)13-6)12-11(18)10-9(17(19)20)7(2)14-16(10)4/h5H,1-4H3,(H,12,18) |
InChI Key |
HKJRMAYIVGPXIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1NC(=O)C2=C(C(=NN2C)C)[N+](=O)[O-])C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid with 1,3-dimethyl-1H-pyrazol-4-amine under appropriate conditions to form the desired compound. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, appropriate solvents.
Coupling Reactions: Coupling agents like DCC, catalysts like DMAP, organic solvents.
Major Products Formed
Reduction: Formation of the corresponding amino derivative.
Substitution: Formation of various substituted pyrazole derivatives.
Coupling: Formation of more complex aromatic compounds.
Scientific Research Applications
Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Agriculture: Explored for its herbicidal and fungicidal properties, making it a candidate for crop protection.
Materials Science: Studied for its potential use in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes such as kinases or proteases, leading to the disruption of cellular processes essential for cancer cell survival. The compound may also interact with cellular membranes, affecting their integrity and function .
Comparison with Similar Compounds
Similar Compounds
N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine: Known for its energetic properties and potential use as an explosive.
Uniqueness
N-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide stands out due to its unique combination of biological activity and chemical reactivity. Its ability to undergo various chemical reactions makes it a versatile compound for synthetic chemistry, while its biological properties make it a valuable candidate for medicinal and agricultural applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
